molecular formula C24H26Cl2N2O B1680157 Unii-667440B6Z7 CAS No. 204069-50-1

Unii-667440B6Z7

Cat. No.: B1680157
CAS No.: 204069-50-1
M. Wt: 429.4 g/mol
InChI Key: IZMZEMAKFSYLMD-SXBQIKTFSA-N
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Description

RTI-336, also known as 5-[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-methylphenyl)-1,2-oxazole, is a phenyltropane derivative. It acts as a potent and selective dopamine reuptake inhibitor and stimulant drug. RTI-336 binds to the dopamine transporter with approximately 20 times the affinity of cocaine, producing relatively mild stimulant effects with a slow onset and long duration of action .

Mechanism of Action

Target of Action

RTI 336, also known as RTI-336, 667440B6Z7, UNII-667440B6Z7, this compound, or RTI 4229-336, is a phenyltropane derivative . The primary target of RTI 336 is the dopamine transporter (DAT) . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain by facilitating the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron .

Mode of Action

RTI 336 acts as a potent and selective dopamine reuptake inhibitor . It binds to the dopamine transporter with around 20 times the affinity of cocaine . It produces relatively mild stimulant effects, with a slow onset and long duration of action . This interaction with the dopamine transporter inhibits the reuptake of dopamine, thereby increasing the concentration of dopamine in the synaptic cleft .

Biochemical Pathways

The increased concentration of dopamine in the synaptic cleft enhances dopaminergic neurotransmission . This can affect various biochemical pathways downstream, particularly those associated with reward and motivation, given the key role of dopamine in these processes .

Pharmacokinetics

The pharmacokinetics of RTI 336 have been studied in humans . It has been found to be well-tolerated up to the maximum evaluated dose of 20 mg . Pharmacokinetic analyses demonstrated good absorption with peak plasma maximum concentrations (Cmax) occurring around 4 hours post-dose and consistent half-lives of around 17 hours for the 6, 12, and 20 mg doses . These properties impact the bioavailability of RTI 336, ensuring that it is present in the body for a sufficient duration to exert its effects .

Result of Action

The molecular and cellular effects of RTI 336’s action primarily involve enhanced dopaminergic neurotransmission due to the inhibition of dopamine reuptake . This can lead to increased stimulation of dopamine receptors and subsequent changes in neuronal activity .

Biochemical Analysis

Biochemical Properties

RTI 336 interacts with the dopamine transporter, binding to it with around 20 times the affinity of cocaine . This interaction plays a crucial role in its biochemical reactions .

Cellular Effects

RTI 336 has been shown to have a significant impact on various types of cells and cellular processes. It produces relatively mild stimulant effects, with a slow onset and long duration of action . These characteristics make it a potential candidate for treatment of cocaine addiction .

Molecular Mechanism

The molecular mechanism of action of RTI 336 involves its binding to the dopamine transporter, inhibiting the reuptake of dopamine . This results in an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, RTI 336 has been observed to have a slow onset and long duration of action . Pharmacokinetic analyses have demonstrated that peak plasma maximum concentrations occur around 4 hours post-dose, with consistent half-lives of around 17 hours for the 6, 12, and 20 mg doses .

Dosage Effects in Animal Models

In animal models, RTI 336 has been shown to reduce cocaine-maintained behavior . The effects of RTI 336 vary with different dosages, with higher doses resulting in a more significant reduction in cocaine-maintained behavior .

Metabolic Pathways

The metabolic pathways for RTI 336 primarily lead to a hydroxymethyl metabolite, followed by oxidation to a carboxyl metabolite . Only 0.02% of RTI 336 excreted was unchanged in urine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RTI-336 involves multiple steps, starting with the preparation of the bicyclic tropane structure. The key steps include:

Industrial Production Methods

Industrial production of RTI-336 would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

RTI-336 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

RTI-336 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RTI-336

RTI-336 is unique due to its high affinity for the dopamine transporter and its relatively mild stimulant effects. Unlike cocaine, RTI-336 has a slower onset and longer duration of action, making it a potential candidate for treating cocaine addiction .

Properties

IUPAC Name

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O.ClH/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2;/h3-10,14,19-20,22,24H,11-13H2,1-2H3;1H/t19-,20+,22+,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMZEMAKFSYLMD-SXBQIKTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204069-50-1
Record name RTI 336
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204069501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RTI-336
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/667440B6Z7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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